molecular formula C28H24FN3O3 B12101009 8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one

8-(2-fluorobenzyl)-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5(8H)-one

Cat. No.: B12101009
M. Wt: 469.5 g/mol
InChI Key: XXHKQKKBVWAJCB-UHFFFAOYSA-N
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Description

IMidazo[1,2-a]pyriMidin-5(8H)-one, 8-[(2-fluorophenyl)Methyl]-6-(3-Methoxyphenyl)-2-(4-Methoxyphenyl)-7-Methyl- is a complex organic compound that belongs to the class of imidazopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of various substituents such as the fluorophenyl, methoxyphenyl, and methyl groups through nucleophilic or electrophilic substitution reactions.

    Catalytic Reactions: Use of catalysts to facilitate specific bond formations and enhance reaction efficiency.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    High-Pressure Reactions: To accelerate reaction rates.

    Temperature Control: Precise temperature management to ensure selective reactions.

    Purification Techniques: Use of chromatography and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Halogenation, alkylation, and acylation reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products

The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives have a wide range of scientific research applications, including:

    Medicinal Chemistry: Potential use as anti-cancer, anti-inflammatory, or antimicrobial agents.

    Biological Studies: Investigation of their interactions with biological targets such as enzymes or receptors.

    Material Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives involves their interaction with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and result in therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and lead to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazopyridines: Known for their sedative and anxiolytic properties.

    Pyrimidinones: Studied for their antiviral and anticancer activities.

Uniqueness

IMidazo[1,2-a]pyriMidin-5(8H)-one derivatives are unique due to their specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C28H24FN3O3

Molecular Weight

469.5 g/mol

IUPAC Name

8-[(2-fluorophenyl)methyl]-6-(3-methoxyphenyl)-2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyrimidin-5-one

InChI

InChI=1S/C28H24FN3O3/c1-18-26(20-8-6-9-23(15-20)35-3)27(33)32-17-25(19-11-13-22(34-2)14-12-19)30-28(32)31(18)16-21-7-4-5-10-24(21)29/h4-15,17H,16H2,1-3H3

InChI Key

XXHKQKKBVWAJCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C=C(N=C2N1CC3=CC=CC=C3F)C4=CC=C(C=C4)OC)C5=CC(=CC=C5)OC

Origin of Product

United States

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